![molecular formula C28H50O2 B14214910 [(Cholestan-3-yl)oxy]methanol CAS No. 594846-22-7](/img/structure/B14214910.png)
[(Cholestan-3-yl)oxy]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Cholestan-3-yl)oxy]methanol is a chemical compound that belongs to the class of sterols, which are a subgroup of steroids. Sterols are essential components of cell membranes in animals, plants, and fungi. This compound is derived from cholestane, a saturated hydrocarbon, and is characterized by the presence of a hydroxyl group attached to the cholestane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Cholestan-3-yl)oxy]methanol typically involves the reaction of cholestanol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are carefully controlled to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
[(Cholestan-3-yl)oxy]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, alkyl halides, anhydrous conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Saturated derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
[(Cholestan-3-yl)oxy]methanol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a starting material for the synthesis of various sterol derivatives.
Biology: this compound is used in studies related to cell membrane structure and function.
Industry: this compound is used in the production of various industrial products, including cosmetics and food additives.
Mecanismo De Acción
The mechanism of action of [(Cholestan-3-yl)oxy]methanol involves its interaction with cell membranes and enzymes involved in sterol metabolism. The compound can integrate into cell membranes, affecting their fluidity and permeability. It can also inhibit enzymes involved in cholesterol synthesis, leading to reduced cholesterol levels in cells .
Comparación Con Compuestos Similares
[(Cholestan-3-yl)oxy]methanol can be compared with other sterol derivatives, such as cholestanol and cholesterol.
Cholestanol: Similar to this compound, cholestanol is a saturated sterol.
Cholesterol: Cholesterol is a well-known sterol with a hydroxyl group at the 3-position.
List of Similar Compounds
- Cholestanol
- Cholesterol
- Epicholesterol
- Coprostanol
This compound stands out due to its unique structure and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
594846-22-7 |
|---|---|
Fórmula molecular |
C28H50O2 |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxymethanol |
InChI |
InChI=1S/C28H50O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-18-29)13-15-27(21,4)26(23)14-16-28(24,25)5/h19-26,29H,6-18H2,1-5H3/t20-,21?,22?,23+,24-,25+,26+,27+,28-/m1/s1 |
Clave InChI |
OKXUAWIBWYQMRJ-CDQKXPLWSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)OCO)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OCO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


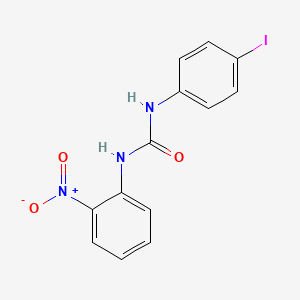

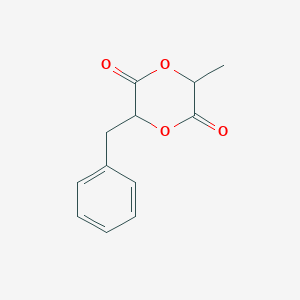
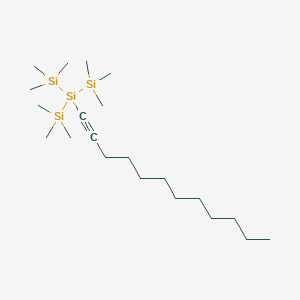


![2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol](/img/structure/B14214881.png)
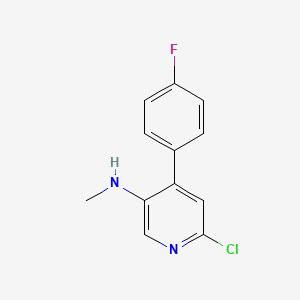
![4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14214895.png)
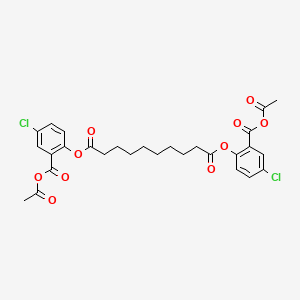
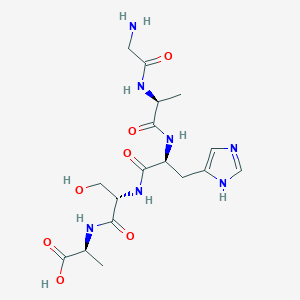
![2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14214913.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14214919.png)

